Methyl L-leucinate hydrochloride

Catalog No.
S714455
CAS No.
7517-19-3
M.F
C7H16ClNO2
M. Wt
181.66 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl L-leucinate hydrochloride

CAS Number

7517-19-3

Product Name

Methyl L-leucinate hydrochloride

IUPAC Name

methyl (2S)-2-amino-4-methylpentanoate;hydrochloride

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1

InChI Key

DODCBMODXGJOKD-RGMNGODLSA-N

SMILES

CC(C)CC(C(=O)OC)N.Cl

Synonyms

7517-19-3;L-Leucinemethylesterhydrochloride;H-Leu-OMe.HCl;(S)-Methyl2-amino-4-methylpentanoatehydrochloride;MethylL-leucinatehydrochloride;leucinemethylesterhydrochloride;MFCD00012494;H-Leu-OMeinvertedexclamationmarkcurrencyHCl;NH-Leu-OMe.HCl;PubChem10892;H-Leu-OMehydrochloride;AC1MC3ER;H-L-LEU-OMEHCL;L1002_ALDRICH;SCHEMBL76795;methylleucinatehydrochloride;KSC379G7J;CHEMBL1222002;CTK2H9374;DODCBMODXGJOKD-RGMNGODLSA-N;MolPort-003-937-804;BB_NC-1737;ACT08766;ANW-36569;AKOS015845882

Canonical SMILES

CC(C)CC(C(=O)OC)[NH3+].[Cl-]

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)[NH3+].[Cl-]
  • Peptide Synthesis

    Methyl L-leucinate hydrochloride is a derivative of the amino acid L-leucine. L-leucine is one of the 20 naturally occurring amino acids that are used to build proteins. Methyl L-leucinate hydrochloride, with its modified carboxylic acid group (converted to a methyl ester), might be used as a protected form of L-leucine in peptide synthesis. This could be beneficial for incorporating L-leucine into peptides while preventing unwanted reactions with the carboxylic acid group during synthesis [].

  • Enzyme Studies

    Methyl L-leucinate hydrochloride might be used as a substrate or inhibitor for enzymes that interact with L-leucine. Studying how enzymes interact with this modified version of L-leucine can provide insights into the enzyme's mechanism of action and substrate specificity [].

  • Chemical Biology Applications

    The modified structure of Methyl L-leucinate hydrochloride compared to L-leucine might offer unique properties for studying cellular processes or protein function. Researchers might use it to probe specific interactions involving L-leucine or investigate the impact of methylation on cellular uptake or function.

MLH is a synthetic compound formed by modifying the L-leucine molecule []. The carboxylic acid group (COOH) of leucine is replaced with a methyl ester (COOCH3), and the amino group (NH2) remains unchanged. An additional hydrochloride (HCl) group is attached, making it a salt []. MLH is thought to be derived from research on modified amino acids and their potential biological functions [].


Molecular Structure Analysis

The key features of MLH's structure include:

  • Central Carbon Chain: A four-carbon chain forms the backbone, with a methyl group (CH3) attached to the second carbon [].
  • Stereochemistry: The L-configuration indicates the specific spatial arrangement of the groups around the central carbon atom containing the amino group []. This L-configuration is crucial for biological activity.
  • Methyl Ester Group: The replacement of the carboxylic acid with a methyl ester group alters the molecule's polarity and potentially its interaction with other molecules [].
  • Hydrochloride Group: The presence of HCl makes MLH a salt, potentially affecting its solubility and reactivity [].

Chemical Reactions Analysis

  • Hydrolysis: The ester bond (COOCH3) in MLH could be susceptible to hydrolysis (reaction with water), regenerating the original L-leucine molecule [].
  • Salt Exchange: The hydrochloride group (HCl) might be replaceable with other counterions through salt exchange reactions [].

Physical And Chemical Properties Analysis

  • Melting Point and Boiling Point: The presence of the ester group and the hydrochloride salt suggests a relatively high melting point and boiling point compared to free L-leucine [].
  • Solubility: MLH might have better solubility in organic solvents due to the ester group, while the hydrochloride group could enhance water solubility [].
  • Stability: The ester bond might be susceptible to hydrolysis under certain conditions, potentially affecting the compound's stability [].

Other CAS

5845-53-4
7517-19-3
6322-53-8

Dates

Modify: 2023-08-15

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